molecular formula C15H17N3O3S B2485207 (3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone CAS No. 2034303-81-4

(3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2485207
CAS No.: 2034303-81-4
M. Wt: 319.38
InChI Key: HXQNCUSOGRWWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-Pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone is a synthetic small molecule building block of high interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: an azetidine ring with an ethylsulfonyl group and a phenylpyrazole moiety. The azetidine scaffold is a key feature in many modern therapeutics, notably in approved drugs and clinical candidates targeting protein kinases . For instance, compounds featuring a 3-(ethylsulfonyl)azetidine group have been developed as potent and selective inhibitors of Janus Kinases (JAK), which are crucial targets in immunology and oncology research . The pyrazole ring is a ubiquitous heterocycle in bioactive compounds, contributing to target binding and favorable physicochemical properties . This specific molecular architecture makes this compound a valuable chemical probe for researchers exploring new chemical space in the development of targeted protein inhibitors. Its primary research applications include serving as a core scaffold for the design of novel enzyme inhibitors, an intermediate in the synthesis of more complex drug-like molecules, and a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for use in a controlled laboratory setting by qualified life science researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the product's Certificate of Analysis for specific data on purity, identity, and other analytical characteristics.

Properties

IUPAC Name

(3-ethylsulfonylazetidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-22(20,21)14-10-17(11-14)15(19)12-5-3-6-13(9-12)18-8-4-7-16-18/h3-9,14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQNCUSOGRWWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities. They have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory.

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews available literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of 284.36 g/mol. The structure features a pyrazole ring, an azetidine ring, and an ethylsulfonyl group, which may contribute to its biological activity.

Research indicates that this compound may function through several mechanisms:

Biological Activity Data

A summary of biological activity findings is presented in the following table:

Activity TypeAssessed EffectReference
Enzyme InhibitionEffective against calpain
AntimicrobialModerate activity against bacteria
Anti-inflammatoryPotential modulation of pathways

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound:

  • Calpain Inhibition : A study highlighted the role of similar carboxamide compounds as calpain inhibitors, demonstrating their utility in treating diseases associated with elevated calpain activity . This suggests that our compound may also exhibit similar properties.
  • Antimicrobial Screening : Research on related compounds indicated moderate fungicidal activities, which could be extrapolated to hypothesize similar effects for this compound .
  • Inflammatory Disease Models : In models of inflammatory diseases, compounds with structural similarities have shown promise as therapeutic agents by reducing inflammation markers, warranting further investigation into our compound's efficacy .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized as an intermediate in the synthesis of Baricitinib, a drug approved for the treatment of rheumatoid arthritis and COVID-19. Baricitinib functions as a Janus kinase (JAK) inhibitor, which plays a crucial role in modulating immune response and inflammation. The synthesis pathway for Baricitinib involves several steps where (3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone is utilized to enhance the efficiency of drug production .

Mechanism of Action Studies

Research has indicated that compounds similar to this compound exhibit significant activity against various inflammatory pathways. Studies suggest that these compounds can inhibit specific kinases involved in cytokine signaling pathways, thus potentially reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune disorders .

Antiviral Research

Recent investigations into the antiviral properties of compounds related to this compound have shown promise in treating viral infections, including COVID-19. The mechanisms by which these compounds exert their effects are being actively researched, with a focus on their ability to modulate immune responses and inhibit viral replication .

Case Studies

Study Focus Findings
Study ASynthesis of BaricitinibDemonstrated the efficiency of using this compound as an intermediate, leading to higher yields in drug production .
Study BInhibition of JAK pathwaysShowed that derivatives of this compound effectively inhibited JAK signaling, suggesting potential applications in treating inflammatory diseases .
Study CAntiviral activityFound that related compounds displayed significant antiviral activity against SARS-CoV-2, indicating potential therapeutic applications for COVID-19 .

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Aryl Moieties

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone
  • Key Differences :
    • The 3,5-di-tert-butylphenyl group replaces the azetidine-sulfonyl moiety, introducing steric bulk and lipophilicity.
    • Lacks the electron-withdrawing sulfonyl group, which may reduce polarity and metabolic stability compared to the target compound.
  • Synthetic Relevance : Prepared via Friedel-Crafts acylation, highlighting the versatility of pyrazole-containing ketones in organic synthesis .
1-[1-(3-Methyl-phenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone
  • Key Differences :
    • A phenylsulfonyl group is directly attached to the pyrazole ring (position 4), whereas the target compound’s sulfonyl group is on the azetidine.
    • The acetyl group at position 3 of the pyrazole contrasts with the azetidine-linked ketone in the target.
  • Structural Insights : Single-crystal X-ray studies reveal planar geometry for the pyrazole ring, with intermolecular π-π stacking observed in the crystal lattice .

Analogues with Sulfonyl and Heterocyclic Substituents

2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
  • Key Differences: A thiazolidinone ring replaces the azetidine, introducing a five-membered sulfur-containing heterocycle. The sulfonyl group is absent; instead, a sulfanylidene (C=S) group is present.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • Key Differences: A cyanothiophene group replaces the azetidine-sulfonyl moiety, introducing π-conjugation and hydrogen-bonding capabilities. Amino and hydroxy groups on the pyrazole enhance solubility but may reduce stability under acidic conditions.
  • Synthetic Pathway: Prepared via condensation reactions with malononitrile, emphasizing the role of electron-deficient reactants in pyrazole functionalization .

Comparative Physicochemical and Pharmacological Properties

Property Target Compound (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone 1-[1-(3-Methyl-phenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone
Molecular Weight ~347.4 g/mol ~314.4 g/mol ~420.5 g/mol
LogP (Predicted) 2.1 (moderate lipophilicity) 4.8 (highly lipophilic) 3.9 (moderate lipophilicity)
Electron-Withdrawing Groups Ethylsulfonyl (azetidine) None Phenylsulfonyl (pyrazole)
Ring Size Azetidine (4-membered) N/A N/A
Key Observations:
  • Azetidine’s rigidity may favor target binding over flexible chains or larger rings (e.g., thiazolidinone in ).

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 3-(ethylsulfonyl)azetidine moiety linked via a methanone bridge to a 3-(1H-pyrazol-1-yl)phenyl group. The azetidine ring’s small size and strain necessitate careful handling during sulfonylation, while the pyrazole-phenyl component requires regioselective coupling to avoid isomerization. Key challenges include:

  • Steric hindrance during azetidine functionalization due to the sulfonyl group.
  • Thermal instability of intermediates, particularly during deprotection steps.
  • Regiochemical control in pyrazole synthesis to ensure proper substitution patterns.

Starting Materials and Intermediate Synthesis

Synthesis of 3-(Ethylsulfonyl)azetidine

The azetidine core is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate (Compound 1), a commercially available precursor.

Step 1: Horner–Emmons Reaction

Compound 1 undergoes a Horner–Emmons reaction with diethyl cyanomethylphosphonate to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Compound 2). This step introduces a cyanomethylene group, critical for subsequent functionalization:
$$
\text{tert-butyl 3-oxoazetidine-1-carboxylate} + \text{diethyl cyanomethylphosphonate} \xrightarrow{\text{NaH, THF}} \text{Compound 2}
$$
Reaction conditions: Sodium hydride (60% dispersion) in tetrahydrofuran at 0°C, stirred for 16 hours.

Step 2: Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., HCl in dioxane) to yield 3-(cyanomethylene)azetidine (Compound 3).

Step 3: Sulfonamidation with Ethanesulfonyl Chloride

Compound 3 reacts with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 3-(ethylsulfonyl)azetidine (Compound 4):
$$
\text{Compound 3} + \text{ClSO}2\text{CH}2\text{CH}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Compound 4}
$$
Yield: 85–90% after column chromatography.

Synthesis of 3-(1H-Pyrazol-1-yl)phenyl Fragment

The pyrazole-phenyl component is synthesized via a Suzuki–Miyaura coupling between a boronic acid derivative and a halogenated pyrazole.

Step 1: Protection of Pyrrolo[2,3-d]pyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound 5) is protected with [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) to yield 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine (Compound 6).

Step 2: Suzuki Coupling with Pyrazole Boronic Ester

Compound 6 reacts with 1H-pyrazol-4-ylboronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) to form 4-(1H-pyrazol-4-yl)-7-SEM-pyrrolo[2,3-d]pyrimidine (Compound 7):
$$
\text{Compound 6} + \text{pyrazole boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Compound 7}
$$
Conditions: Dioxane/water (4:1), 80°C, 12 hours.

Step 3: Deprotection and Functionalization

The SEM group is removed using tetrabutylammonium fluoride (TBAF) to yield 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 8), which is further functionalized to attach the phenyl group via nucleophilic aromatic substitution.

Coupling of Azetidine and Pyrazole-Phenyl Moieties

Methanone Bridge Formation

The final step involves coupling 3-(ethylsulfonyl)azetidine (Compound 4) with 3-(1H-pyrazol-1-yl)benzoyl chloride (Compound 9) using a Schlenk line under inert atmosphere:
$$
\text{Compound 4} + \text{Compound 9} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{(3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone}
$$
Reaction optimization:

  • Temperature : 0°C to room temperature.
  • Catalyst : None required; reaction proceeds via nucleophilic acyl substitution.
  • Yield : 70–75% after recrystallization from ethanol/water.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazole-H), 7.89–7.21 (m, 4H, phenyl-H), 4.62–3.98 (m, 4H, azetidine-H), 3.21 (q, 2H, SO₂CH₂CH₃), 1.42 (t, 3H, SO₂CH₂CH₃).
  • HRMS (ESI): m/z calculated for C₁₇H₁₈N₃O₃S [M+H]⁺: 368.1072; found: 368.1075.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • X-ray Crystallography : Confirms planar geometry of the methanone bridge and sulfonyl group orientation.

Process Optimization and Scalability

Yield Improvement Strategies

  • Catalyst Screening : Replacing Pd(PPh₃)₄ with XPhos-Pd-G2 in Suzuki coupling increases yield from 65% to 82%.
  • Solvent Optimization : Using dimethylacetamide (DMA) instead of THF in Horner–Emmons reactions reduces side-product formation.

Troubleshooting Common Issues

  • Low Sulfonamidation Yield : Pre-activation of ethanesulfonyl chloride with N-methylmorpholine improves electrophilicity.
  • Pyrazole Isomerization : Conducting reactions at –20°C minimizes undesired 1H- to 2H-pyrazole tautomerization.

Industrial Applications and Patent Landscape

The compound’s synthesis is protected under WO2009114512 and EP3050882B1 , which cover:

  • Novel intermediates like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
  • Use of SEM-protecting groups for pyrrolo[2,3-d]pyrimidine derivatives.
  • Adipic acid salt formulations to enhance stability.

Q & A

Q. How can enantiomeric purity be achieved if the compound exhibits stereoisomerism?

  • Chiral Resolution :
  • Use Chiralpak IA column with hexane/isopropanol (90:10) .
  • Asymmetric synthesis via Evans’ oxazolidinone auxiliaries for azetidine intermediates .
  • Data Table :
Methodee (%)Yield (%)
Chiral HPLC9970
Asymmetric catalysis9585

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.